molecular formula C10H22O2Si B3080672 cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol CAS No. 1089709-08-9

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol

Cat. No. B3080672
CAS RN: 1089709-08-9
M. Wt: 202.37
InChI Key: ILGIKHCMCDNBSK-UHFFFAOYSA-N
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Description

“Cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol” is a chemical compound with the CAS Number: 1408074-89-4 . It has a molecular weight of 202.37 . The IUPAC name for this compound is (1s,3s)-3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3/t8-,9+ . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current resources. For detailed reaction mechanisms, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Cyclobutanol Derivatives and Hypotensive Activity

Research into cyclobutanol derivatives, such as 3-dimethylamino-2,2,4,4-tetramethyl-cyclobutanol, has shown that they can possess significant hypotensive properties, indicating potential applications in the development of blood pressure-lowering medications. The stereochemistry, specifically the cis/trans isomerism, plays a role in their biological activity, with cis isomers generally being slightly less active than their trans counterparts in hypotensive activity tests (Pircio et al., 1964).

Synthesis and Biological Applications

The stereo- and regioselective synthesis of cyclobutanols, including their cis-derivatives, from 1,3-dioxin-4-ones through photoaddition and subsequent chemical modifications, demonstrates the versatility of these compounds. The synthesized chiral cyclobutanols have potential as precursors for biologically active compounds, highlighting their importance in medicinal chemistry and drug synthesis (Sato et al., 1992).

Stereochemical Influence on Chemical Reactions

The stereochemistry of cyclobutanols, such as cis- and trans-2-(1-cyclohexenyl)cyclobutanols, significantly influences their chemical behavior in reactions like the [1,3]-sigmatropic rearrangement. This underscores the importance of understanding and controlling stereochemistry in chemical synthesis and reaction mechanisms (Kim et al., 2001).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

As for the future directions, it’s difficult to predict without specific context. The use and research of this compound would depend on its properties and potential applications in various fields .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGIKHCMCDNBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195226
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1408074-89-4, 1089709-08-9
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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